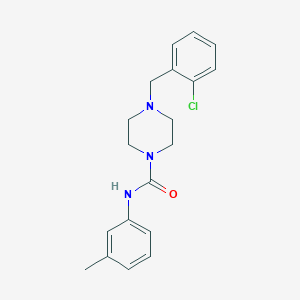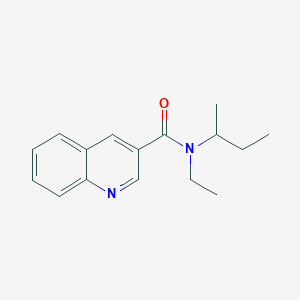
N-(sec-butyl)-N-ethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-N-ethylquinoline-3-carboxamide, commonly known as BE-2254, is a synthetic compound that belongs to the family of quinoline carboxamides. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of BE-2254 is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which play a crucial role in the inflammatory response. It has also been shown to activate the production of interferons, which are important mediators of the immune response.
Biochemical and Physiological Effects:
BE-2254 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been found to have a protective effect on the liver and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BE-2254 is its broad spectrum of activity. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and inflammatory disorders. It also has a favorable safety profile, with no significant adverse effects reported in clinical trials. However, one of the limitations of BE-2254 is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for the research and development of BE-2254. One of the areas of focus is the optimization of its pharmacological properties, such as its solubility and bioavailability, to improve its therapeutic potential. Another area of interest is the identification of specific cellular targets and signaling pathways that are modulated by BE-2254, which could lead to the development of more targeted and effective therapies. Additionally, the use of BE-2254 in combination with other drugs or therapies is being explored as a potential strategy to enhance its therapeutic efficacy.
Méthodes De Synthèse
BE-2254 can be synthesized through a multi-step process that involves the condensation of 2-ethyl-3-hydroxyquinoline with sec-butylamine, followed by the reaction with ethyl chloroformate. The resulting intermediate is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
BE-2254 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-N-ethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-12(3)18(5-2)16(19)14-10-13-8-6-7-9-15(13)17-11-14/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJVKJUYVGVXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC)C(=O)C1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)

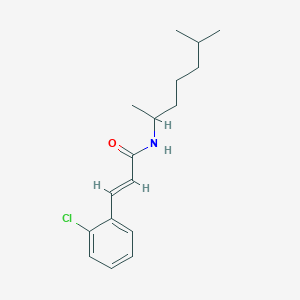
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)
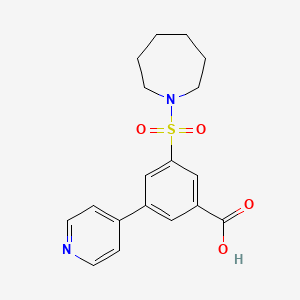
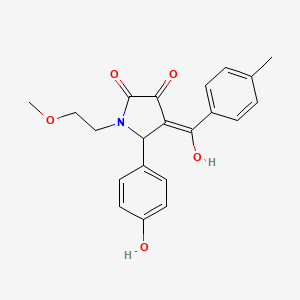
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)
